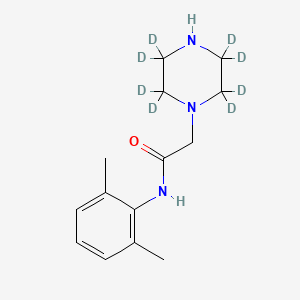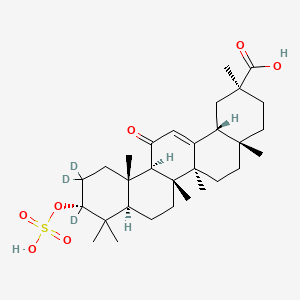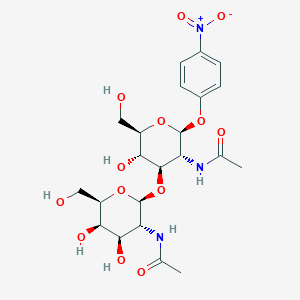
GalNAc|A(1-3)GlcNAc-|A-pNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GalNAc|A(1-3)GlcNAc-|A-pNP, also known as GlcNAcβ(1-3)GalNAc-α-pNP, is a biochemical reagent used in various scientific research fields. This compound is a derivative of N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc) linked to a p-nitrophenyl (pNP) group. It is primarily used as a substrate in enzymatic studies and biochemical assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GalNAc|A(1-3)GlcNAc-|A-pNP involves the glycosylation of N-acetylglucosamine with N-acetylgalactosamine, followed by the attachment of the p-nitrophenyl group. The reaction typically requires the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids or enzymes. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
GalNAc|A(1-3)GlcNAc-|A-pNP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The p-nitrophenyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of GalNAc and GlcNAc, such as amino derivatives, aldehydes, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
GalNAc|A(1-3)GlcNAc-|A-pNP has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activities.
Biology: Employed in the study of glycan structures and their interactions with proteins.
Medicine: Utilized in the development of diagnostic assays for detecting glycosidase activities in various diseases.
Industry: Applied in the production of biochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of GalNAc|A(1-3)GlcNAc-|A-pNP involves its interaction with specific enzymes, such as glycosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the p-nitrophenyl group, which can be detected spectrophotometrically. The molecular targets include glycosidases, and the pathways involved are related to glycan metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GalNAcβ(1-4)GlcNAc-β-pNP: Another glycosidic compound with a different linkage pattern.
Neu5Ac-α(2-3)Gal-β(1-4)GlcNAc-β-pNP: A sialylated glycoside with a different functional group.
GlcNAcβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP: A more complex glycoside with additional sialic acid residues .
Uniqueness
GalNAc|A(1-3)GlcNAc-|A-pNP is unique due to its specific glycosidic linkage and the presence of the p-nitrophenyl group, which makes it a valuable substrate for studying glycosidase activities. Its unique structure allows for specific interactions with enzymes, making it a useful tool in biochemical research .
Eigenschaften
Molekularformel |
C22H31N3O13 |
|---|---|
Molekulargewicht |
545.5 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17+,18-,19-,20-,21+,22-/m1/s1 |
InChI-Schlüssel |
HXQAUFSCNOLKJP-FODGTHPMSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)




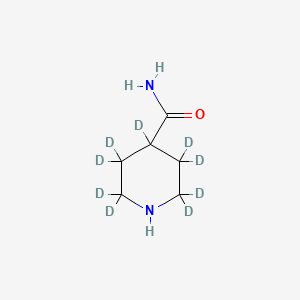
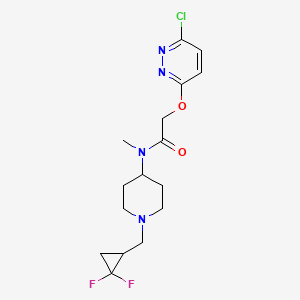
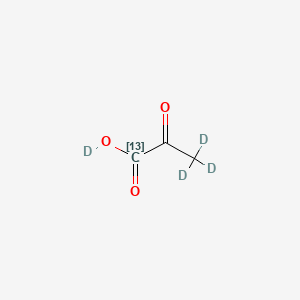

![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
